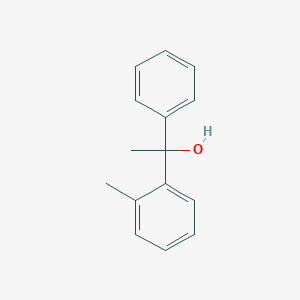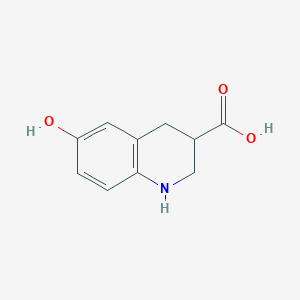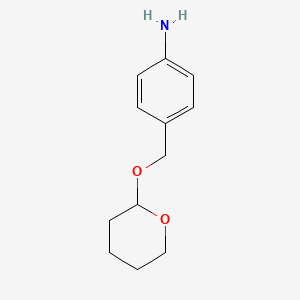
1-Phenyl-1-tolylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-tolylethanol is an organic compound with the molecular formula C15H16O It is a secondary alcohol characterized by the presence of a phenyl group and a tolyl group attached to the same carbon atom
Méthodes De Préparation
1-Phenyl-1-tolylethanol can be synthesized through several methods:
-
Grignard Reaction: : One common method involves the reaction of benzophenone with a Grignard reagent such as methylmagnesium bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CH}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{C(OH)C}_6\text{H}_4\text{CH}_3 + \text{MgBrOH} ] This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere .
-
Reduction of Ketones: : Another method involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions vary depending on the reducing agent used .
-
Industrial Production: : Industrially, this compound can be produced through catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable for large-scale production .
Analyse Des Réactions Chimiques
1-Phenyl-1-tolylethanol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding ketone, 1-Phenyl-1-tolylketone, using oxidizing agents such as chromium trioxide or potassium permanganate .
-
Reduction: : Reduction of this compound can yield hydrocarbons. For example, catalytic hydrogenation can convert it to 1-Phenyl-1-tolylmethane .
-
Substitution: : The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide .
-
Dehydration: : Dehydration of this compound can produce alkenes. This reaction typically requires acidic conditions .
Applications De Recherche Scientifique
1-Phenyl-1-tolylethanol has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
-
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-tolylethanol can be compared with other similar compounds such as:
-
1-Phenylethanol: : This compound has a similar structure but lacks the tolyl group. It is also a secondary alcohol and is used in similar applications .
-
2-Phenylethanol: : An isomer of 1-Phenylethanol, it is an achiral alcohol with different properties and applications .
-
Benzyl Alcohol: : This compound has a benzyl group instead of a phenyl group and exhibits different reactivity and applications .
The uniqueness of this compound lies in its dual aromatic groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3 |
Clé InChI |
BIZUCNKTQHKNLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-](/img/structure/B8418558.png)

![2-(but-3-ynyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8418564.png)
![7-Bromo-5-methylbenzo[d]thiazol-6-ol](/img/structure/B8418568.png)






![Ethyl 4-[2-(2-methoxyethoxy)ethoxy]benzoate](/img/structure/B8418627.png)

